molecular formula C18H17N3O3 B2603983 N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-62-8

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2603983
CAS No.: 899968-62-8
M. Wt: 323.352
InChI Key: NXRARLWVAYTESJ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a ketone at position 2, and a carboxamide moiety at position 2. The N-substituent is a 2-methoxybenzyl group, which distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-16-12(7-5-9-19-16)10-14(18(21)23)17(22)20-11-13-6-3-4-8-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRARLWVAYTESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,8-naphthyridine, which is functionalized to introduce the necessary substituents.

    Formation of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine, such as 2-methoxybenzylamine.

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the methoxybenzyl moiety.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities. N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest that naphthyridine derivatives may inhibit cancer cell proliferation and induce apoptosis in several cancer types .
  • Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, potentially offering treatment options for inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in drug development:

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its ability to interact with multiple biological targets makes it a valuable candidate for further modification and optimization.

Synthesis of Novel Derivatives

This compound can be used as a precursor for synthesizing novel derivatives with enhanced pharmacological properties. The synthetic routes typically involve multi-step organic reactions that allow for the introduction of various substituents to improve efficacy and reduce toxicity.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study published in 2015 explored the anticancer properties of naphthyridine derivatives, including the target compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of related naphthyridine compounds revealed their ability to downregulate pro-inflammatory cytokines. This suggests their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are highlighted through comparisons with key analogs (Table 1).

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine-3-Carboxamide Derivatives

Compound Name R1 (N-Substituent) R2 (Position 1) Key Modifications Biological Activity Synthesis Yield/Data Reference
Target Compound 2-Methoxybenzyl Methyl Methoxy group at benzyl position Not explicitly reported N/A
N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-... (8b) 3,4-Difluorobenzyl Dihydroxy Fluorine atoms enhance electronegativity HIV-1 integrase inhibition 54% yield, 1:1 ratio with 20b
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-... (5a3) 4-Chlorobenzyl Oxo Chlorine substituents Crystalline structure reported 67% yield, mp >300°C
N-(2,4-Difluorobenzyl)-1,4-dihydroxy-... (5j) 2,4-Difluorobenzyl Dihydroxy, hydroxymethyl Hydrophilic groups improve solubility HIV-1 integrase inhibition NMR data provided
1-(5-Bromopentyl)-N-(4-methylcyclohexyl)-... (FG158a) 5-Bromopentyl - Aliphatic chain for lipophilicity Cannabinoid CB2 receptor agonist Synthetic route described
VL15 (N-cycloheptyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-...) Cycloheptyl, morpholinyl Hydroxy Bulky substituents for receptor specificity Immunomodulation Dissolved in DMSO for assays

Structural Modifications and Implications

Substituent Effects on the Benzyl Group :

  • The target compound’s 2-methoxybenzyl group (electron-donating) contrasts with 3,4-difluorobenzyl (electron-withdrawing) in 8b and 4-chlorobenzyl in 5a3 . Methoxy groups may enhance metabolic stability compared to halogens, which are prone to forming reactive metabolites.
  • Fluorinated analogs (e.g., 5j, 8b) exhibit improved target binding due to increased electronegativity, but reduced solubility compared to hydroxylated derivatives .

Functional Group Additions :

  • Hydroxymethyl (5j) and morpholinyl (VL15) groups enhance solubility and receptor interactions, critical for CNS-targeting agents .

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., target compound) may exhibit moderate solubility due to balanced hydrophilicity, whereas halogenated analogs (5a3, 8b) are more lipophilic .
  • Metabolic Stability : Methoxy groups are susceptible to hepatic demethylation, whereas fluorinated compounds resist oxidative metabolism .
  • Target Selectivity: Bulky substituents (e.g., FG158a’s bromopentyl chain) improve cannabinoid CB2 receptor selectivity over CB1 , while smaller groups (e.g., methyl in the target compound) may favor integrase inhibition .

Biological Activity

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A naphthyridine core , which consists of a fused pyridine and quinoline ring.
  • A methoxybenzyl substituent that enhances its solubility and biological interactions.
  • A carboxamide functional group , which is crucial for its pharmacological properties.

This unique arrangement contributes to its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Case Study: Induction of Apoptosis
A study on related naphthyridine compounds demonstrated their ability to activate apoptosis in human myeloid leukemia cells. The mechanism involved cell cycle arrest at specific phases (G0/G1 and G2) and differentiation of cancer cells, suggesting potential therapeutic applications in leukemia treatment .

Antimicrobial Activity

Naphthyridine derivatives are also recognized for their antimicrobial properties. The presence of the methoxy group is thought to enhance the compound's interaction with microbial targets, making it effective against a range of pathogens.

Table 1: Biological Activities of Naphthyridine Derivatives

Activity TypeExample CompoundsMechanism of Action
AnticancerAaptamine derivativesInduction of apoptosis and cell cycle arrest
AntimicrobialVarious naphthyridinesInhibition of microbial growth
NeuroprotectiveSelected derivativesModulation of neuroinflammatory pathways

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to inflammation and proliferation .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions with suitable naphthyridine derivatives.
  • Oxidation and reduction processes that modify functional groups to enhance biological activity.

Table 2: Synthetic Routes for this compound

StepReaction TypeConditions
Step 1CondensationOrganic solvent (e.g., dichloromethane), base (triethylamine)
Step 2OxidationSpecific reagents under controlled conditions
Step 3PurificationRecrystallization or chromatography

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:
  • Step 1 : Bromination of aminonicotinaldehyde in glacial acetic acid to introduce a bromo substituent .
  • Step 2 : Reflux with diethyl malonate and piperidine in ethanol to form ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate .
  • Step 3 : Amidation with 2-methoxybenzylamine under microwave irradiation (140°C, 2 h) or thermal heating (50–100°C, 24 h) in DMF .
  • Key Parameters : Reaction time, temperature, and catalyst (e.g., NaH for alkylation) significantly impact yields. Purification via CombiFlash silica chromatography is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Look for diagnostic signals: aromatic protons at δ 8.5–9.2 ppm, methoxybenzyl protons at δ 3.8–5.7 ppm, and amide NH at δ 9.9–10.1 ppm .
  • IR Spectroscopy : Confirm C=O stretches (amide: ~1650 cm⁻¹; ketone: ~1685 cm⁻¹) and aromatic C–H stretches (~3080 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 423 for chlorinated analogs) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use HIV-1 integrase inhibition assays (IC50 determination) with purified enzymes and fluorescent substrates .
  • Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
  • Dose-Response Studies : Optimize concentrations (1–100 μM) and incubation times (24–72 h) to establish EC50 values .

Advanced Research Questions

Q. How can in silico studies guide the design of analogs with improved activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., HIV-1 integrase). Focus on hydrogen bonding with methoxybenzyl groups and π-π stacking with aromatic residues .
  • ADMET Prediction : Employ SwissADME to optimize logP (target <5) and bioavailability scores while minimizing hepatotoxicity .
  • Validation : Cross-check docking scores (e.g., binding affinity ≤−8.0 kcal/mol) with experimental IC50 data .

Q. How does structural modification (e.g., substituent variation) affect pharmacological activity?

  • Methodological Answer :
  • SAR Insights :
SubstituentBiological Activity TrendReference
2-MethoxybenzylEnhanced solubility, moderate activity
4-ChlorobenzylIncreased cytotoxicity (IC50 ~10 μM)
Halogenated benzylImproved enzyme inhibition (IC50 ≤1 μM)
  • Synthetic Strategy : Replace benzyl groups via nucleophilic substitution (e.g., benzyl chlorides in DMF with NaH) .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the amide bond at extreme pH or prolonged storage. Monitor via HPLC at 254 nm .
  • Stabilization : Store at −20°C in anhydrous DMSO. Add antioxidants (e.g., BHT) to prevent oxidation .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and compare degradation profiles .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC50 values)?

  • Methodological Answer :
  • Assay Standardization : Use identical enzyme batches (e.g., HIV-1 integrase from the same supplier) and control compounds (e.g., Raltegravir) .
  • Purity Verification : Re-characterize compounds via HPLC (>95% purity) to exclude impurities affecting activity .
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells) to account for metabolic differences .

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